5-Phosphono-D-norvaline

Übersicht

Beschreibung

D-2-Amino-5-phosphonovaleriansäure: (allgemein bekannt als d-AP5 ) ist eine synthetische Verbindung, die als selektiver Antagonist des N-Methyl-D-Aspartat-(NMDA)-Rezeptors wirkt. Dieser Rezeptor ist ein Subtyp des Glutamatrezeptors im zentralen Nervensystem, der eine entscheidende Rolle bei der synaptischen Plastizität, dem Lernen und dem Gedächtnis spielt. Die Verbindung wird in der neuropharmakologischen Forschung häufig eingesetzt, um die Funktionen und Mechanismen von NMDA-Rezeptoren zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von d-2-Amino-5-phosphonovaleriansäure umfasst typischerweise die folgenden Schritte:

Ausgangsmaterial: Die Synthese beginnt mit der Aminosäure L-Glutaminsäure.

Phosphorylierung: Die Carboxylgruppe der L-Glutaminsäure wird geschützt und die Aminogruppe mit einem Phosphorylierungsmittel wie Phosphorylchlorid phosphoryliert.

Hydrolyse: Das geschützte Zwischenprodukt wird dann hydrolysiert, um d-2-Amino-5-phosphonovaleriansäure zu erhalten.

Industrielle Produktionsmethoden: Die industrielle Produktion von d-2-Amino-5-phosphonovaleriansäure folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst:

Massensynthese: Es werden große Mengen an Ausgangsmaterialien und Reagenzien verwendet.

Reinigung: Das Rohprodukt wird mit Techniken wie Kristallisation oder Chromatographie gereinigt, um einen hohen Reinheitsgrad zu erreichen.

Qualitätskontrolle: Das Endprodukt wird einer strengen Qualitätskontrolle unterzogen, um Einheitlichkeit und Reinheit zu gewährleisten

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of d-2-Amino-5-phosphonovaleric acid typically involves the following steps:

Starting Material: The synthesis begins with the amino acid L-glutamic acid.

Phosphorylation: The carboxyl group of L-glutamic acid is protected, and the amino group is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

Hydrolysis: The protected intermediate is then hydrolyzed to yield d-2-Amino-5-phosphonovaleric acid.

Industrial Production Methods: Industrial production of d-2-Amino-5-phosphonovaleric acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Purification: The crude product is purified using techniques such as crystallization or chromatography to achieve high purity levels.

Quality Control: The final product undergoes rigorous quality control to ensure consistency and purity

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: d-2-Amino-5-phosphonovaleriansäure kann Oxidationsreaktionen unterliegen, obwohl diese nicht häufig untersucht werden.

Reduktion: Die Verbindung ist relativ stabil und wird nicht leicht reduziert.

Substitution: d-2-Amino-5-phosphonovaleriansäure kann an Substitutionsreaktionen teilnehmen, insbesondere an der Aminogruppe.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat können für Oxidationsreaktionen verwendet werden.

Reduktionsmittel: Natriumborhydrid oder Lithiumaluminiumhydrid können für Reduktionsreaktionen verwendet werden.

Substitutionsreagenzien: Verschiedene Alkylierungsmittel können für Substitutionsreaktionen verwendet werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation entsprechende Oxoverbindungen ergeben, während Substitutionsreaktionen alkylierte Derivate ergeben können .

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

D-AP5 is primarily utilized for its ability to inhibit NMDA receptors, which play crucial roles in synaptic plasticity, memory formation, and excitotoxicity. By blocking these receptors, D-AP5 serves as a valuable tool in research focused on:

- Neurodegenerative Diseases : Studies have shown that D-AP5 can mitigate excitotoxic damage associated with conditions such as Alzheimer's disease and multiple sclerosis by preventing excessive calcium influx into neurons .

- Pain Management : Research indicates that D-AP5 may have antinociceptive properties, making it a candidate for pain relief strategies in chronic pain models .

Behavioral Studies

D-AP5 is frequently employed in behavioral neuroscience to assess the role of NMDA receptors in learning and memory:

- Memory Impairment : Administering D-AP5 has been shown to impair memory retention in animal models, thus providing insights into the mechanisms underlying learning processes .

- Tinnitus Research : Local blockade of NMDA receptors using D-AP5 has been investigated for its potential to alleviate chronic tinnitus symptoms by modulating auditory pathways .

Neurophysiological Research

D-AP5 is integral to neurophysiological studies that explore synaptic transmission:

- Electrophysiological Studies : It has been used to isolate NMDA receptor-mediated currents in various neuronal types, allowing researchers to dissect the contributions of NMDA receptors to synaptic responses .

- Calcium Imaging : D-AP5's application in studies involving calcium indicators helps elucidate the role of NMDA receptors in calcium signaling during synaptic activity .

Pharmacological Research

In pharmacology, D-AP5 serves as a reference compound for developing new NMDA receptor antagonists:

- Drug Development : The compound's well-characterized antagonistic properties make it a standard against which new drugs targeting NMDA receptors are compared. This includes assessing efficacy and safety profiles .

Data Table of D-AP5 Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Neurodegenerative Diseases | Mitigating excitotoxicity | Reduced neuronal damage in animal models |

| Pain Management | Antinociceptive effects | Pain relief observed in chronic pain models |

| Behavioral Neuroscience | Memory impairment studies | Impaired memory retention noted |

| Tinnitus Research | Alleviating symptoms | Potential therapeutic role identified |

| Neurophysiological Research | Electrophysiological studies | Isolated NMDA receptor-mediated currents |

| Pharmacological Research | Drug development reference | Standard for assessing new NMDA antagonists |

Case Studies

-

Neuroprotection in Excitotoxicity :

A study demonstrated that administration of D-AP5 significantly reduced neuronal death caused by excessive glutamate exposure in vitro, highlighting its protective effects against excitotoxicity . -

Impact on Learning and Memory :

In a controlled experiment involving rodents, D-AP5 was administered prior to training sessions, resulting in notable deficits in spatial memory tasks compared to control groups. This underscores the critical role of NMDA receptors in learning processes . -

Chronic Pain Models :

Research indicated that systemic administration of D-AP5 led to decreased pain sensitivity in models of neuropathic pain, suggesting its potential as a therapeutic agent for pain management .

Wirkmechanismus

d-2-Amino-5-phosphonovaleric acid exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of the receptor and subsequent calcium influx into the neuron. The blockade of NMDA receptors by d-2-Amino-5-phosphonovaleric acid disrupts synaptic transmission and plasticity, which are essential for learning and memory processes. The compound specifically targets the glutamate binding site on the NMDA receptor .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

L-2-Amino-5-phosphonovaleriansäure (L-AP5): Dieses Isomer von d-2-Amino-5-phosphonovaleriansäure ist als NMDA-Rezeptor-Antagonist weniger potent.

D-2-Amino-7-phosphonoheptansäure (d-AP7): Ein weiterer NMDA-Rezeptor-Antagonist mit einer längeren Kohlenstoffkette.

D-2-Amino-5-phosphonopentansäure (d-APV): Eine eng verwandte Verbindung mit ähnlichen Eigenschaften.

Einzigartigkeit: d-2-Amino-5-phosphonovaleriansäure ist aufgrund seiner hohen Selektivität und Potenz als NMDA-Rezeptor-Antagonist einzigartig. Sie wurde ausgiebig untersucht und wird in der Forschung häufig eingesetzt, um die Rolle von NMDA-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu verstehen .

Biologische Aktivität

5-Phosphono-D-norvaline, also known as D-AP5, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in excitatory neurotransmission in the central nervous system. This compound has garnered significant attention due to its implications in various neurological conditions and its potential therapeutic applications.

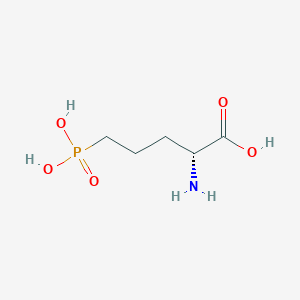

- Molecular Formula : CHNOP

- Molecular Weight : 197.13 g/mol

- CAS Number : 79055-68-8

- Purity : >99%

D-AP5 functions by competitively inhibiting the glutamate binding site of NMDA receptors. Its inhibitory effects are characterized by the following properties:

- IC Values :

- NR2A: 0.28 µM

- NR2B: 0.46 µM

- NR2C: 1.6 µM

This selective inhibition can lead to decreased calcium influx through NMDA receptors, which is significant in preventing excitotoxicity—a process that contributes to neuronal damage in various neurodegenerative diseases .

Neuroprotective Effects

Research indicates that D-AP5 can protect neurons from excitotoxic damage caused by excessive glutamate release. This is particularly relevant in conditions such as:

- Chronic Pain : D-AP5 has shown potential in attenuating chronic pain responses by blocking NMDA receptor activity .

- Tinnitus : Local blockade of NMDA receptors using D-AP5 may alleviate symptoms of chronic tinnitus .

Learning and Memory

D-AP5 has been utilized in studies investigating synaptic plasticity, learning, and memory. Its antagonistic action on NMDA receptors can impair certain forms of synaptic potentiation, thereby affecting memory formation processes .

Case Studies and Research Findings

Case Study 1: NMDA Receptor Blockade and Pain Management

A study demonstrated that administration of D-AP5 significantly reduced pain responses in animal models subjected to nerve injury. The results indicated that D-AP5 effectively reversed behavioral changes associated with neuropathic pain without notable side effects .

Case Study 2: Cognitive Impairment Models

In a controlled experiment involving rodents, D-AP5 was administered to evaluate its effects on cognitive tasks. The findings revealed that while D-AP5 inhibited certain learning tasks, it also provided insights into the role of NMDA receptors in synaptic plasticity and memory retention .

Comparative Table of NMDA Receptor Antagonists

| Compound | IC (µM) | Mechanism of Action | Applications |

|---|---|---|---|

| D-AP5 | NR2A: 0.28 | Competitive antagonist at NMDA site | Pain management, cognitive studies |

| MK-801 | 0.02 | Non-competitive antagonist | Neuroprotection, research on addiction |

| Ketamine | 0.1 | Non-competitive antagonist | Antidepressant effects |

Eigenschaften

IUPAC Name |

(2R)-2-amino-5-phosphonopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOROEQBFPPIACJ-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@H](C(=O)O)N)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000239 | |

| Record name | 5-Phosphononorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79055-68-8 | |

| Record name | (-)-2-Amino-5-phosphonovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79055-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Norvaline, 5-phosphono- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phosphononorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Norvaline, 5-phosphono- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Amino-5-phosphonovalerate, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CD39X2NL7F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.